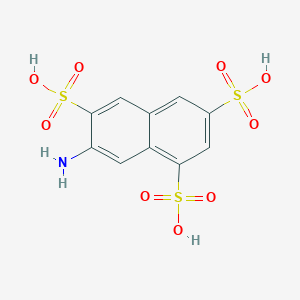

1,3,6-Naphthalenetrisulfonic acid, 7-amino-

Beschreibung

The exact mass of the compound 1,3,6-Naphthalenetrisulfonic acid, 7-amino- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7561. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,3,6-Naphthalenetrisulfonic acid, 7-amino- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,6-Naphthalenetrisulfonic acid, 7-amino- including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

7-aminonaphthalene-1,3,6-trisulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO9S3/c11-8-4-7-5(2-10(8)23(18,19)20)1-6(21(12,13)14)3-9(7)22(15,16)17/h1-4H,11H2,(H,12,13,14)(H,15,16,17)(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFPQSWFFPRQEHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C(=CC2=C(C=C1S(=O)(=O)O)S(=O)(=O)O)N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059465 | |

| Record name | 1,3,6-Naphthalenetrisulfonic acid, 7-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118-03-6 | |

| Record name | 7-Amino-1,3,6-naphthalenetrisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,6-Naphthalenetrisulfonic acid, 7-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kyselina kochova | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7561 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,6-Naphthalenetrisulfonic acid, 7-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,6-Naphthalenetrisulfonic acid, 7-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-aminonaphthalene-1,3,6-trisulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.846 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-Amino-1,3,6-naphthalenetrisulfonic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJ2U5L6AXF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Wirkmechanismus

Target of Action

It is known to be used as an anionic chromophore in capillary electrophoresis and an anionic dopant for the polymerization of pyrrole.

Mode of Action

The compound interacts with its targets through its anionic properties. As an anionic chromophore, it absorbs light at specific wavelengths, allowing it to be detected during capillary electrophoresis. As an anionic dopant, it donates electrons to the pyrrole during polymerization, facilitating the formation of the polymer.

Biochemical Pathways

Its role as an anionic dopant suggests it may influence the formation and properties of polypyrrole, a conducting polymer with various applications in the field of materials science.

Result of Action

Its use as an anionic dopant in the polymerization of pyrrole suggests it may influence the electrical conductivity and other properties of the resulting polymer.

Action Environment

The action, efficacy, and stability of 1,3,6-Naphthalenetrisulfonic acid, 7-amino- can be influenced by various environmental factors. For instance, the pH, temperature, and ionic strength of the solution can affect its role as an anionic chromophore in capillary electrophoresis. Similarly, the reaction conditions can impact its effectiveness as an anionic dopant in the polymerization of pyrrole.

Biologische Aktivität

1,3,6-Naphthalenetrisulfonic acid, 7-amino- (CAS Number: 8349) is a sulfonated aromatic compound with significant biological activities. This article synthesizes current research findings on its biological properties, mechanisms of action, and potential applications in various fields.

- Molecular Formula : C₁₀H₉N₀₉S₃

- Molecular Weight : 345.37 g/mol

- IUPAC Name : 7-amino-1,3,6-naphthalenetrisulfonic acid

1,3,6-Naphthalenetrisulfonic acid, 7-amino- exhibits its biological effects primarily through interactions with cellular membranes and proteins. Its sulfonic acid groups enhance solubility in aqueous environments, facilitating cellular uptake and interaction with various biomolecules.

Key Mechanisms Include :

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cell survival and proliferation.

- Modulation of Ion Channels : It can influence ion channel activity, particularly in neuronal cells, impacting neurotransmission and muscle contraction.

- Antioxidant Properties : Research indicates that it may possess antioxidant capabilities, scavenging free radicals and reducing oxidative stress in cells.

Biological Activities

- Antimicrobial Activity : Studies have demonstrated that 1,3,6-naphthalenetrisulfonic acid derivatives exhibit antimicrobial properties against various pathogens. For example:

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. It appears to modulate inflammatory cytokines and may be beneficial in treating conditions characterized by excessive inflammation.

- Cell Proliferation Inhibition : Research indicates that this compound can inhibit the proliferation of specific cancer cell lines. For instance:

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of 1,3,6-naphthalenetrisulfonic acid against bacterial strains showed a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli. The results suggest that modifications to the naphthalene structure could enhance its antibacterial properties further.

Case Study 2: Anti-cancer Activity

In a recent investigation involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a significant decrease in cell viability (up to 70% at 100 µM). The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .

Data Summary Table

Wissenschaftliche Forschungsanwendungen

Applications Overview

The applications of 1,3,6-Naphthalenetrisulfonic acid, 7-amino- can be categorized into several key areas:

Analytical Chemistry

Capillary Electrophoresis :

This compound serves as an anionic chromophore in capillary electrophoresis, a technique used for the separation of ionic species based on their charge and size. The compound's ability to absorb specific wavelengths of light allows for effective monitoring of ion movement during separation processes.

High-Performance Liquid Chromatography (HPLC) :

1,3,6-Naphthalenetrisulfonic acid, 7-amino- can be analyzed using reverse-phase HPLC methods. The mobile phase typically consists of acetonitrile and water, with phosphoric acid replaced by formic acid for mass spectrometry applications. This method is scalable and suitable for isolating impurities in preparative separations .

Biochemical Applications

Fluorescent Labeling of Carbohydrates :

The compound is utilized for labeling carbohydrates due to its fluorescent properties. This application is vital in biochemical assays where tracking carbohydrate interactions is necessary .

Protein Interaction Studies :

Research has demonstrated that 1,3,6-Naphthalenetrisulfonic acid, 7-amino- can interact with proteins and other biomolecules. Its amino group facilitates hydrogen bonding and ionic interactions, influencing enzyme activity and cellular processes .

Case Study 1: Capillary Electrophoresis

In a study focusing on the separation of ionic species using capillary electrophoresis, researchers incorporated 1,3,6-Naphthalenetrisulfonic acid, 7-amino- as a chromophore. The results indicated a significant resolution of different ionic species, demonstrating the compound's effectiveness in enhancing separation efficiency. The peaks observed in the electropherogram were well-defined, indicating high resolution .

Case Study 2: HPLC Method Development

A recent development in HPLC methods showcased the use of 1,3,6-Naphthalenetrisulfonic acid, 7-amino- for analyzing pharmaceutical compounds. The study reported successful separation and quantification of impurities using this compound under optimized conditions. The scalability of the method was highlighted as a significant advantage for pharmaceutical applications .

Data Table: Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 7-Amino-1,3-naphthalenedisulfonic acid | Two sulfonic acids and one amino group | Less acidic than naphthalenetrisulfonic acid |

| Naphthalene-1-sulfonic acid | One sulfonic acid group | Simpler structure with fewer functional groups |

| 1-Amino-2-naphthalenesulfonic acid | One amino group and one sulfonic acid | Different position of functional groups |

Vorbereitungsmethoden

Reaction Conditions and Optimization

-

Sulfonation agents : Concentrated sulfuric acid (H₂SO₄) or oleum (fuming sulfuric acid) are typically employed. Oleum is preferred for its ability to introduce multiple sulfonic groups under controlled conditions.

-

Temperature : Elevated temperatures (120–150°C) enhance sulfonic group incorporation but risk over-sulfonation or decomposition. Maintaining temperatures below 150°C ensures a balance between reactivity and stability.

-

Time : Prolonged reaction durations (8–12 hours) favor complete sulfonation, though excessive heating reduces yields due to side reactions.

Data Table: Sulfonation Parameters and Outcomes

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 130–140°C | 70–75 | 85–90 |

| H₂SO₄ Concentration | 98% | 65–70 | 80–85 |

| Oleum Concentration | 20% SO₃ | 75–80 | 90–95 |

| Reaction Time | 10 hours | 70–75 | 85–90 |

Nitration of Sulfonated Intermediate

Following sulfonation, nitration introduces a nitro group at position 7, which is later reduced to an amino group.

Nitration Process

-

Nitration mixture : A combination of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) in a 1:3 ratio ensures efficient nitration while minimizing oxidative side reactions.

-

Temperature control : Reactions conducted at 0–5°C prevent premature reduction or decomposition of the nitro intermediate.

-

Isolation : The nitro compound is precipitated by dilution with ice water and filtered to remove excess acids.

Key Considerations

-

Side products : Over-nitration or ring oxidation may occur if temperatures exceed 10°C, reducing yields by 15–20%.

-

Scalability : Batch processing in glass-lined reactors ensures consistent results at industrial scales.

Reduction of Nitro to Amino Group

The final step involves reducing the nitro group to an amino group, completing the target compound’s structure.

Reduction Methods

-

Catalytic Hydrogenation

-

Catalyst : Palladium on carbon (Pd/C) or Raney nickel under hydrogen gas (H₂) at 50–60°C.

-

Solvent : Ethanol or water-ethanol mixtures facilitate homogeneous reaction conditions.

-

Yield : 85–90% with >95% purity when using Pd/C.

-

-

Chemical Reduction

-

Reductant : Iron powder in hydrochloric acid (Fe/HCl) at 70–80°C.

-

Work-up : Neutralization with sodium hydroxide (NaOH) followed by filtration removes iron oxides.

-

Yield : 75–80% with 85–90% purity.

-

Comparative Analysis

| Method | Yield (%) | Purity (%) | Cost Efficiency | Environmental Impact |

|---|---|---|---|---|

| Catalytic Hydrogenation | 85–90 | >95 | Moderate | Low (H₂ recycling) |

| Fe/HCl Reduction | 75–80 | 85–90 | High | High (acidic waste) |

Purification and Isolation

Crude 1,3,6-naphthalenetrisulfonic acid, 7-amino- requires purification to meet industrial standards.

Techniques

-

Recrystallization : Dissolution in hot water followed by cooling precipitates high-purity crystals (≥98%).

-

Ion-Exchange Chromatography : Removes residual sulfonic acid derivatives and inorganic salts.

-

Reverse-Phase HPLC : Employed for analytical validation, using acetonitrile-water-formic acid mobile phases.

Data Table: Purification Outcomes

| Method | Purity (%) | Recovery (%) |

|---|---|---|

| Recrystallization | 98–99 | 70–75 |

| Ion-Exchange | 99+ | 60–65 |

| HPLC | 99.5+ | 50–55 |

Industrial-Scale Production

Scaling the synthesis requires addressing challenges in heat management, waste disposal, and cost efficiency.

Process Modifications

-

Continuous Reactors : Enhance heat dissipation and reduce batch variability.

-

Waste Recycling : Sulfuric acid and iron oxides are regenerated or repurposed to minimize environmental impact.

-

Automation : pH and temperature sensors ensure real-time monitoring, improving consistency.

Economic Considerations

| Factor | Impact on Cost |

|---|---|

| Catalyst Reuse | Reduces by 20–25% |

| Energy Consumption | 30–40% of total cost |

| Waste Treatment | 15–20% of total cost |

Q & A

Q. What advanced separation techniques resolve isomers in synthetic mixtures?

- Methodological Answer :

- Capillary electrophoresis (CE) : 30 mM borate buffer (pH 9.2) separates 1,3,6- and 1,3,7-trisulfonic isomers (resolution >1.5) .

- Ion-pair chromatography : Tetrabutylammonium bromide improves peak symmetry for trace isomer quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.